molecular formula C11H15ClO2 B8425571 3-(3-Chloro-4-hydroxyphenyl)-3-pentanol

3-(3-Chloro-4-hydroxyphenyl)-3-pentanol

Cat. No.: B8425571
M. Wt: 214.69 g/mol
InChI Key: PCWWCXJIIRUJDN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-hydroxyphenyl)-3-pentanol is a chlorinated aromatic alcohol characterized by a pentanol backbone substituted with a 3-chloro-4-hydroxyphenyl group.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

2-chloro-4-(3-hydroxypentan-3-yl)phenol

InChI

InChI=1S/C11H15ClO2/c1-3-11(14,4-2)8-5-6-10(13)9(12)7-8/h5-7,13-14H,3-4H2,1-2H3

InChI Key

PCWWCXJIIRUJDN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Phenylpropanoic Acid Derivatives

The marine-derived compounds 3-(3-chloro-4-hydroxyphenyl)propanoic acid (compound 3 in ) and its dichlorinated analogs (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) share structural similarities with 3-(3-chloro-4-hydroxyphenyl)-3-pentanol but differ in their functional groups (propanoic acid vs. pentanol).

  • Antimicrobial Activity : These derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans .
  • Mode of Action: Their activity is attributed to chlorinated aromatic moieties, which disrupt microbial membranes or enzymes. In contrast, 3-pentanol derivatives (e.g., 3-pentanol) primarily act as volatile organic compounds (VOCs) to prime plant systemic resistance rather than direct antimicrobial effects .
Table 1: Key Differences in Chlorinated Aromatic Compounds
Compound Functional Group Key Activity Target Organisms/Systems
This compound Pentanol Plant defense priming (inferred) Agricultural pathogens (e.g., Xanthomonas)
3-(3-Chloro-4-hydroxyphenyl)propanoic acid Propanoic acid Direct antimicrobial E. coli, S. aureus

Pentanol Isomers and Derivatives

Evidence highlights the role of 3-pentanol (unsubstituted) and its isomers (1-pentanol, 2-pentanol) in plant-pathogen interactions :

  • Induced Resistance: 3-Pentanol: At 100 nM, gaseous 3-pentanol primes salicylic acid (SA) and jasmonic acid (JA) pathways in Arabidopsis, upregulating defense genes (PR1, PDF1.2) and reducing disease severity by 25–100-fold against Pseudomonas syringae . 1-Pentanol and 2-Pentanol: Less effective than 3-pentanol, requiring higher concentrations (10 µM) to achieve comparable resistance .
  • Field Efficacy: 3-Pentanol (1 mM) reduces bacterial spot in pepper by 24% in open-field trials but faces challenges due to rapid evaporation . 2-Butanone, another VOC, shows similar efficacy at 1,000-fold lower concentrations (10 nM) but is species-specific and less stable in field conditions .
Table 2: Efficacy of Pentanol Derivatives in Plant Defense Priming
Compound Effective Concentration Reduction in Disease Severity Key Pathway Primed
3-Pentanol 100 nM (gaseous) 25–100-fold bacterial growth SA, JA
1-Pentanol 10 µM Moderate reduction Not well characterized
2-Butanone 10 nM 17–26% Oxylipin

Methyl-Substituted Pentanol Derivatives

lists 3-(4-chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8), a structural analog with a methyl group at the 2-position.

Stability and Environmental Considerations

  • Volatility: 3-Pentanol and its analogs face rapid evaporation in open-field applications, limiting their consistency compared to non-volatile compounds like benzothiadiazole (BTH) .
  • Synthetic Derivatives: Chlorinated phenylpropanoids (e.g., compound 3 in ) exhibit greater stability due to their non-volatile nature but lack systemic resistance-inducing properties .

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